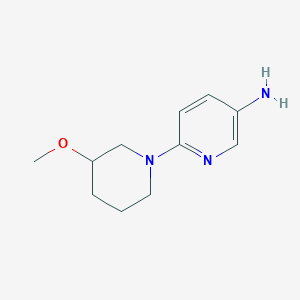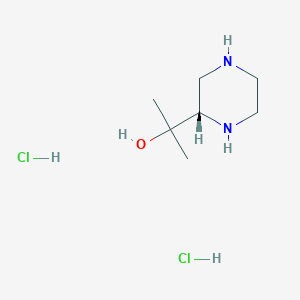
(S)-2-(Piperazin-2-YL)propan-2-OL 2hcl
説明
(S)-2-(Piperazin-2-YL)propan-2-OL 2hcl, also known as S-(+)-PPAP, is a chiral compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of phenylpiperazine derivatives, which are known to exhibit various biological activities.
科学的研究の応用
Antifungal Activity : Piperazine derivatives have shown significant potential as antifungal agents. A study by Chai et al. (2011) reported the synthesis of compounds including 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluoro-phenyl)-3-[(4-substituted phenyl)-piperazin-1-yl]-propan-2-ols, which exhibited excellent antifungal activities with a broad spectrum against various human pathogenic fungi.
Binding Mechanism Analysis : The binding mechanism of arylpiperazine derivatives, such as (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol, with α1A-adrenoceptor has been studied. Xu et al. (2016) used molecular docking and X-ray crystallography for this analysis, providing insights into drug design for highly selective antagonists.
Asymmetric Synthesis of Pharmaceuticals : Piperazine derivatives have been utilized in the asymmetric synthesis of certain drugs. For example, Narsaiah and Nagaiah (2010) described an efficient method for synthesizing the anxiolytic drug Enciprazine.
Antidepressant Drug Development : Research by Martínez et al. (2001) explored new 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with potential dual action at 5-HT1A serotonin receptors and serotonin transporter for antidepressant applications.
Antimalarial Agents : Mendoza et al. (2011) synthesized and evaluated piperazine and pyrrolidine derivatives for their capacity to inhibit the growth of Plasmodium falciparum. Their study highlights the importance of structural features like hydroxyl groups, propane chains, and fluor elements for antiplasmodial activity.
Inhibitors for Protein Tyrosine Phosphatase 1B : Gupta et al. (2010) investigated substituted phenoxy-3-piperazin-1-yl-propan-2-ols for their potential as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, which are relevant in antidiabetic drug development.
Chiral Separation and Analysis : The work of Rudolph et al. (1990) involved the development of methods for determining the enantiomers of saterinone, a compound structurally related to piperazine derivatives, in plasma samples.
Optically Active Antifungal Azoles : Upadhayaya et al. (2004) synthesized a series of optically active azoles, including (2R,3S)-2-(2,4-difluorophenyl)-3-[(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl/1-yl)-1-[1,2,4]-triazol-1-yl-butan-2-ol, and evaluated their antifungal activity.
Chemical Characterization : Grijalvo et al. (2015) reported the synthesis and characterization of 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea, which falls under the category of piperazine derivatives.
Depression and Anxiety Treatment Research : Silanes et al. (2004) synthesized compounds derived from benzodioxin-piperazine and benzo[b]thiophene for potential use in treating depression and anxiety.
特性
IUPAC Name |
2-[(2S)-piperazin-2-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-7(2,10)6-5-8-3-4-9-6;;/h6,8-10H,3-5H2,1-2H3;2*1H/t6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZHFQRHNUAMJB-ILKKLZGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CNCCN1)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CNCCN1)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(piperazin-2-yl)propan-2-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



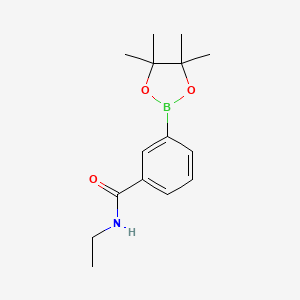
![2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid](/img/structure/B1428693.png)
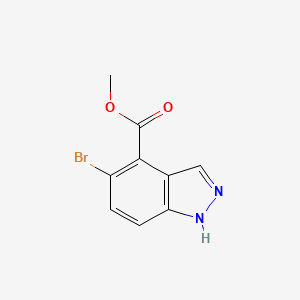
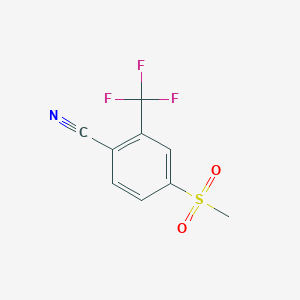
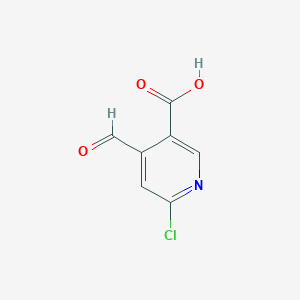
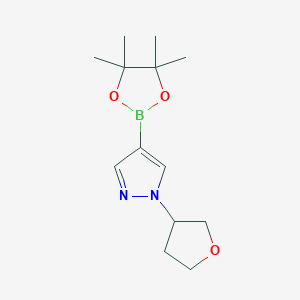
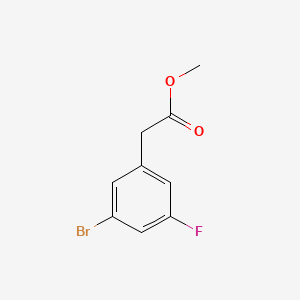
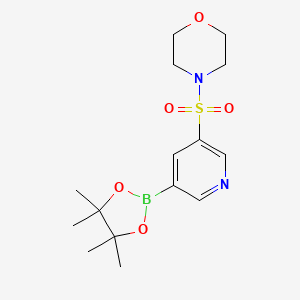
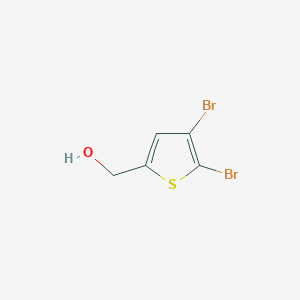
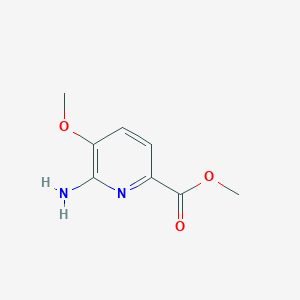
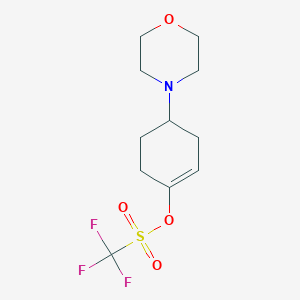
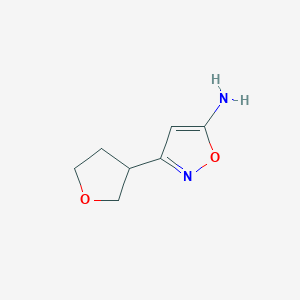
![2-chloro-6-isopropyl-1H-benzo[d]imidazole](/img/structure/B1428713.png)
